molecular formula C6H8Br2 B12431585 1,6-Dibromohexa-2,4-diene

1,6-Dibromohexa-2,4-diene

Cat. No.: B12431585
M. Wt: 239.94 g/mol
InChI Key: UPCQGURPQYFOKT-UHFFFAOYSA-N
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Description

1,6-Dibromohexa-2,4-diene: is an organic compound with the molecular formula C6H8Br2. It is a conjugated diene with bromine atoms attached to the terminal carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dibromohexa-2,4-diene can be synthesized through the bromination of hexa-2,4-diene. The reaction typically involves the addition of bromine (Br2) to hexa-2,4-diene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using industrial-scale distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dibromohexa-2,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 1,6-dihydroxyhexa-2,4-diene or 1,6-diaminohexa-2,4-diene.

    Addition Reactions: Formation of 1,2-dibromohexane or 1,4-dibromohexane.

    Oxidation and Reduction Reactions: Formation of dibromohexadienones or hexadienes.

Scientific Research Applications

Chemistry: 1,6-Dibromohexa-2,4-diene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological molecules .

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its bromine content makes it effective in enhancing the fire resistance of materials .

Mechanism of Action

The mechanism of action of 1,6-dibromohexa-2,4-diene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In addition reactions, the double bonds in the diene react with electrophiles to form addition products. The compound’s reactivity is influenced by the conjugation of the double bonds and the presence of bromine atoms.

Comparison with Similar Compounds

    1,4-Dibromo-2-butene: Similar structure but with bromine atoms at different positions.

    1,6-Dichlorohexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.

    1,6-Diiodohexa-2,4-diene: Similar structure but with iodine atoms instead of bromine.

Uniqueness: 1,6-Dibromohexa-2,4-diene is unique due to its specific bromine substitution pattern and the conjugation of its double bonds. This structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The presence of bromine atoms also enhances its utility in industrial applications, particularly in the production of flame retardants and other brominated compounds.

Properties

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,6-dibromohexa-2,4-diene

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h1-4H,5-6H2

InChI Key

UPCQGURPQYFOKT-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CCBr)Br

Origin of Product

United States

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